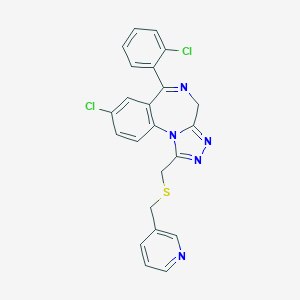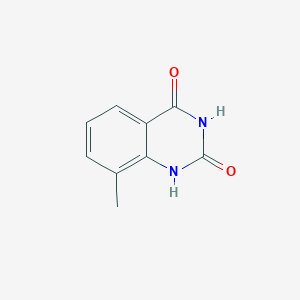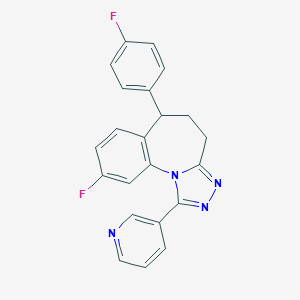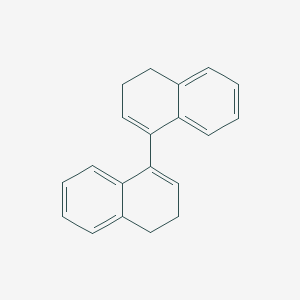
1,1'-Binaphthyl, 3,3',4,4'-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-Binaphthyl, 3,3',4,4'-tetrahydro-' is a chiral compound that has been extensively studied for its applications in the field of organic chemistry. It is a bicyclic compound that consists of two naphthalene rings that are fused together. The compound is also known as tetrahydrobinaphthyl or THBN. THBN has been used in various applications such as asymmetric synthesis, catalysis, and chiral separation.
作用機序
The mechanism of action of THBN is not fully understood. THBN is a chiral compound that can interact with other chiral compounds in a stereoselective manner. THBN can act as a chiral catalyst by stabilizing the transition state of a chemical reaction. THBN can also act as a chiral stationary phase in chromatography by interacting with chiral compounds through van der Waals forces, hydrogen bonding, and π-π interactions.
生化学的および生理学的効果
THBN has not been extensively studied for its biochemical and physiological effects. However, THBN has been shown to have low toxicity and low environmental impact. THBN has been used in various applications such as asymmetric synthesis, catalysis, and chiral separation without any reported adverse effects.
実験室実験の利点と制限
The advantages of using THBN in lab experiments are its high purity, high yield, and chiral selectivity. THBN has been extensively studied and optimized to yield high purity and high yield. THBN is a chiral compound that can be used as a chiral catalyst or chiral stationary phase in various chemical reactions and chromatography. The limitations of using THBN in lab experiments are its high cost and limited availability. THBN is a specialized compound that is not readily available in large quantities.
将来の方向性
The future directions of THBN research are to explore its applications in other fields such as materials science and pharmacology. THBN has been shown to have potential applications in the synthesis of chiral materials such as polymers and nanoparticles. THBN has not been extensively studied for its pharmacological properties, but it has been shown to have low toxicity and low environmental impact. THBN could be explored as a potential drug candidate for various diseases. Further research is needed to fully understand the mechanism of action and potential applications of THBN.
Conclusion
In conclusion, THBN is a chiral compound that has been extensively studied for its applications in asymmetric synthesis, catalysis, and chiral separation. THBN is synthesized by the reduction of 1,1'-binaphthyl-2,2'-dicarboxylic acid with a reducing agent. THBN has been shown to have high purity, high yield, and chiral selectivity. THBN has potential applications in other fields such as materials science and pharmacology. Further research is needed to fully understand the mechanism of action and potential applications of THBN.
合成法
The synthesis of THBN involves the reduction of 1,1'-binaphthyl-2,2'-dicarboxylic acid with a reducing agent such as lithium aluminum hydride or sodium borohydride. The reduction process yields 1,1'-binaphthyl-2,2'-diol, which is then dehydrated to form THBN. The synthesis of THBN has been extensively studied and optimized to yield high purity and high yield.
科学的研究の応用
THBN has been used in various scientific research applications such as asymmetric synthesis, catalysis, and chiral separation. Asymmetric synthesis is the production of chiral compounds using chiral reagents or catalysts. THBN is a chiral compound that can be used as a chiral catalyst in asymmetric synthesis. THBN has been used in the synthesis of various chiral compounds such as amino acids, alcohols, and esters.
Catalysis is the process of increasing the rate of a chemical reaction by adding a catalyst. THBN has been used as a catalyst in various chemical reactions such as the Diels-Alder reaction, Michael addition, and aldol reaction. THBN has been shown to increase the yield and selectivity of these reactions.
Chiral separation is the separation of chiral compounds into their individual enantiomers. THBN has been used as a chiral stationary phase in chromatography to separate chiral compounds. THBN has been shown to have high selectivity and high resolution in chiral separation.
特性
CAS番号 |
5405-96-9 |
|---|---|
製品名 |
1,1'-Binaphthyl, 3,3',4,4'-tetrahydro- |
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC名 |
4-(3,4-dihydronaphthalen-1-yl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C20H18/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-14H,5-6,9-10H2 |
InChIキー |
QZIBLSYKUOHZFG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=C1)C3=CCCC4=CC=CC=C43 |
正規SMILES |
C1CC2=CC=CC=C2C(=C1)C3=CCCC4=CC=CC=C43 |
その他のCAS番号 |
5405-96-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



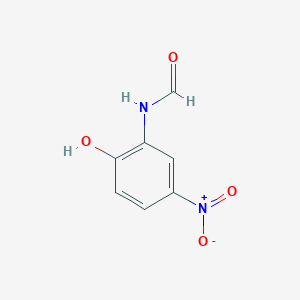
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
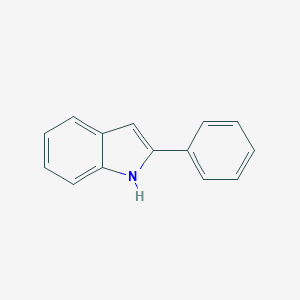
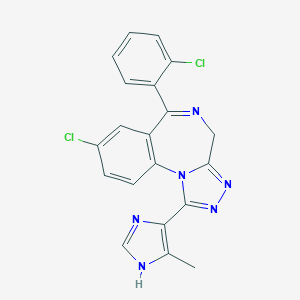
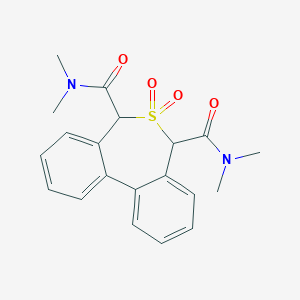
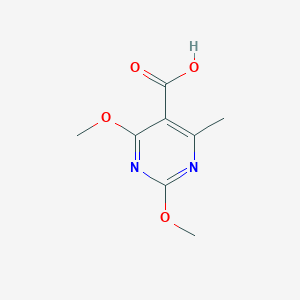
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
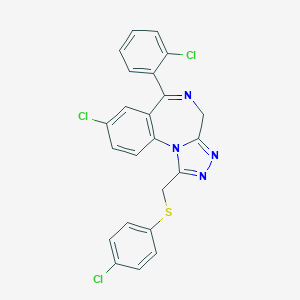
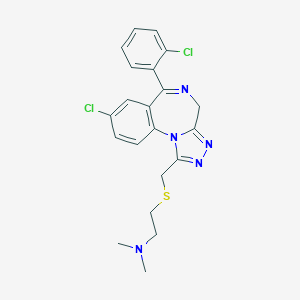
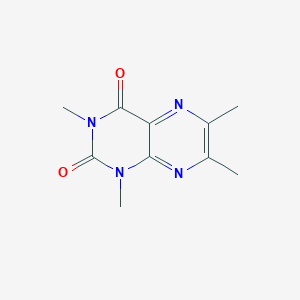
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
